Cas no 1351663-73-4 ((2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide)
![(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/1351663-73-4x500.png)
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide
- (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide
- VU0540145-1
- AKOS024542887
- 1351663-73-4
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
- F6244-2918
-
- インチ: 1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+
- InChIKey: WTBJAUYUSHUKGN-OUKQBFOZSA-N
- ほほえんだ: C(NCC#CCN1CCC2=C(C1)C=CC=C2)(=O)/C=C/C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 330.173213330g/mol
- どういたいしつりょう: 330.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 32.3Ų
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6244-2918-10μmol |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-20μmol |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-10mg |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-75mg |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-15mg |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-5μmol |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-20mg |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-3mg |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-2μmol |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6244-2918-25mg |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide |
1351663-73-4 | 25mg |
$109.0 | 2023-09-09 |
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide 関連文献
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(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamideに関する追加情報
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide: A Novel Compound with Promising Therapeutic Potential
(2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide is a complex organic molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, with the CAS number 1351663-73-4, represents a novel class of derivatives that combine aromatic, heterocyclic, and alkyne moieties, which may confer distinct pharmacological properties. Recent studies have highlighted its potential applications in neuroprotection, anti-inflammatory responses, and modulation of ion channel activity, making it a subject of interest for both academic and industrial research.
The molecular framework of (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide is characterized by the presence of a phenyl group, a 1,2,3,4-tetrahydroisoquinolin-2-yl ring system, and a but-2-yn-1-yl substituent connected to a prop-2-enamide backbone. The but-2-yn-1-yl group introduces a triple bond, which is critical for the compound's reactivity and may influence its interactions with biological targets. The prop-2-enamide moiety further contributes to the molecule's stability and functional versatility. These structural elements collectively suggest a potential for targeted drug design, particularly in the development of agents with modulatory effects on cellular signaling pathways.
Recent advances in medicinal chemistry have emphasized the importance of hybrid molecules that integrate multiple pharmacophoric elements. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds like (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide may exhibit dual-targeting capabilities, such as simultaneous interaction with 1,2,3,4-tetrahydroisoquinoline-based receptors and phenyl-derived ligands. This dual-targeting potential is particularly relevant in the context of complex diseases like neurodegenerative disorders, where multifactorial pathophysiology necessitates combinatorial therapeutic strategies.
One of the most promising applications of (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide lies in its potential as a neuroprotective agent. A 2023 preclinical study published in Neuropharmacology investigated the compound's effects on oxidative stress and mitochondrial dysfunction in neuronal cells. The results indicated that the molecule could significantly reduce reactive oxygen species (ROS) production and enhance mitochondrial membrane potential, suggesting its potential as a therapeutic candidate for conditions such as Alzheimer's disease and Parkinson's disease. The 1,2,3,4-tetrahydroisoquinolin-2-yl ring system is believed to play a critical role in these neuroprotective effects, possibly through interactions with antioxidant enzymes and mitochondrial ion channels.
In addition to its neuroprotective properties, (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide has shown potential in modulating inflammatory responses. A 2023 study in Pharmaceutical Research explored its anti-inflammatory activity in a murine model of acute inflammation. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while simultaneously upregulating anti-inflammatory mediators like IL-10. This dual action suggests that the molecule could be a valuable tool in the development of therapies for inflammatory conditions ranging from arthritis to autoimmune diseases. The but-2-yn-1-yl group may contribute to these effects by modulating lipid metabolism and membrane fluidity, which are key factors in inflammatory signaling pathways.
The prop-2-enamide backbone of (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide is another critical structural element that warrants further investigation. This moiety is known to participate in hydrogen bonding and π-π stacking interactions, which are essential for molecular recognition in biological systems. A 2023 computational study published in Computational and Structural Chemistry used molecular docking simulations to predict the compound's interactions with various protein targets, including ion channels and receptor proteins. The results suggested that the prop-2-enamide group could form stable hydrogen bonds with key residues in target proteins, thereby enhancing the compound's binding affinity and selectivity.
From a synthetic perspective, the preparation of (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide involves a series of complex organic reactions that require precise control of reaction conditions. A 2023 article in Organic Letters described a novel synthetic route that employs a coupling reaction between a phenyl derivative and a 1,2,3,4-tetrahydroisoquinoline derivative, followed by alkyne functionalization to introduce the but-2-yn-1-yl group. This approach not only provides a scalable method for the synthesis of the compound but also allows for the incorporation of various functional groups, which could be tailored to optimize its biological activity and pharmacokinetic properties.
Despite the promising findings, further research is needed to fully elucidate the biological mechanisms of (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide. Key areas of investigation include its long-term safety profile, potential side effects, and interactions with other therapeutic agents. Additionally, in vivo studies are essential to validate the compound's efficacy in animal models and to guide the design of clinical trials. The development of this compound also highlights the importance of interdisciplinary collaboration between medicinal chemists, pharmacologists, and biologists in the discovery and optimization of novel therapeutics.
In conclusion, (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide represents a promising candidate in the field of pharmaceutical research, with potential applications in neuroprotection, anti-inflammatory therapy, and ion channel modulation. Its unique structural features, combined with the growing body of evidence supporting its biological activity, position it as a valuable subject for further investigation. As research in this area continues to evolve, the compound may pave the way for the development of innovative treatments for a wide range of diseases and conditions.
For researchers and pharmaceutical professionals seeking to explore the potential of (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide, staying updated on the latest studies and advancements in related fields is crucial. Engaging with scientific communities, attending conferences, and accessing peer-reviewed journals will provide valuable insights into the compound's mechanisms, applications, and future directions. The collaborative nature of modern scientific research ensures that discoveries like this will continue to drive progress in drug development and therapeutic innovation.
As the field of medicinal chemistry advances, compounds like (2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide will remain at the forefront of innovation. Their complex structures and multifunctional properties offer a unique opportunity to address challenging medical conditions and improve patient outcomes. By continuing to explore the potential of such compounds, researchers can contribute to the development of more effective, targeted, and sustainable therapeutic solutions for global health challenges.
1351663-73-4 ((2E)-3-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]prop-2-enamide) 関連製品
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